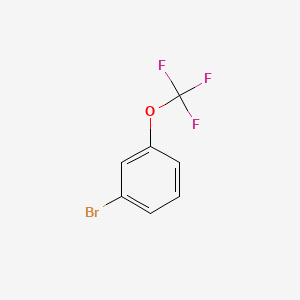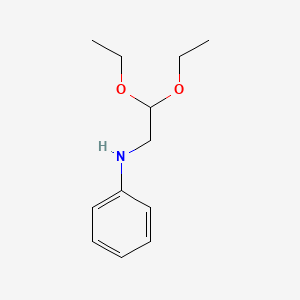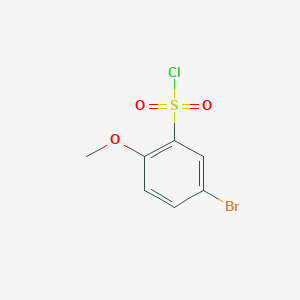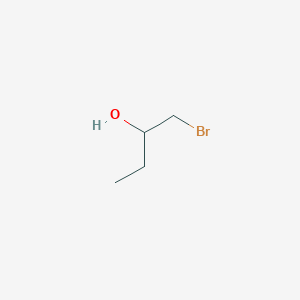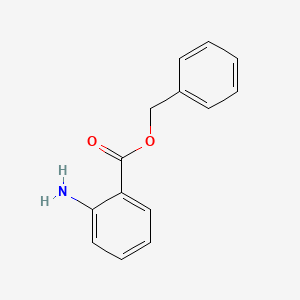
苯甲酸苄酯
描述
Benzyl anthranilate is a compound with the molecular formula C14H13NO2 . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
Anthranilic acid can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts . Anthranilic acid complexes of various metals were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry, and magnetic susceptibility .
Molecular Structure Analysis
The molecular structure of Benzyl anthranilate consists of 14 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The average mass is 227.258 Da and the monoisotopic mass is 227.094635 Da .
Chemical Reactions Analysis
Anthranilate phosphoribosyltransferase catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants . The reaction involves the transfer of a phosphoribosyl group from 5-phospho-d-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) .
Physical And Chemical Properties Analysis
Benzyl anthranilate has a density of 1.2±0.1 g/cm3, a boiling point of 375.8±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 66.8±0.3 cm3, and it has 3 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .
科学研究应用
Synthesis of Metal Anthranilate Complexes
- Summary of Application : Anthranilic acid, which can be derived from Benzyl anthranilate, is used to chelate transition metals to form complexes. These complexes have applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Methods of Application : Anthranilic acid complexes of various metals were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility. The morphology and size of metal complex particles were determined by scanning electron microscope (SEM) and the surface area was determined by BET analysis .
- Results or Outcomes : The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger. The complexes were also tested against the second-stage juveniles (J 2) root-knot nematodes .
Engineering of Saccharomyces cerevisiae for Anthranilate Production
- Summary of Application : Saccharomyces cerevisiae, a widely used eukaryotic production host organism, was engineered for anthranilate production. The resulting strains may serve as a basis for development of efficient production host organisms for anthranilate-derived compounds .
- Methods of Application : A single gene knockout was sufficient to trigger anthranilate accumulation both in minimal and SCD media and the titer could be further improved by subsequent genomic alterations .
- Results or Outcomes : By growing an engineered strain in SCD medium an anthranilate titer of 567.9 mg l −1 was obtained, which is the highest reported with an eukaryotic microorganism .
Engineered Escherichia coli for Anthranilate Production
- Summary of Application : Escherichia coli, a widely used prokaryotic production host organism, was engineered for anthranilate production. The resulting strains may serve as a basis for development of efficient production host organisms for anthranilate-derived compounds .
- Methods of Application : A single gene knockout was sufficient to trigger anthranilate accumulation both in minimal and SCD media and the titer could be further improved by subsequent genomic alterations .
- Results or Outcomes : By growing an engineered strain in SCD medium an anthranilate titer of approximately 4 g/L was obtained, which is the highest reported with a prokaryotic microorganism .
Synthesis of Metal Anthranilate Complexes
- Summary of Application : Anthranilic acid, which can be derived from Benzyl anthranilate, is used to chelate transition metals to form complexes. These complexes have applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Methods of Application : Anthranilic acid complexes of various metals were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility. The morphology and size of metal complex particles were determined by scanning electron microscope (SEM) and the surface area was determined by BET analysis .
- Results or Outcomes : The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger. The complexes were also tested against the second-stage juveniles (J 2) root-knot nematodes .
Synthesis of Metal Anthranilate Complexes
- Summary of Application : Anthranilic acid, which can be derived from Benzyl anthranilate, is used to chelate transition metals to form complexes. These complexes have applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Methods of Application : Anthranilic acid complexes of various metals were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility. The morphology and size of metal complex particles were determined by scanning electron microscope (SEM) and the surface area was determined by BET analysis .
- Results or Outcomes : The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger. The complexes were also tested against the second-stage juveniles (J 2) root-knot nematodes .
Engineering of Escherichia coli for Anthranilate Production
- Summary of Application : Escherichia coli, a widely used prokaryotic production host organism, was engineered for anthranilate production. The resulting strains may serve as a basis for development of efficient production host organisms for anthranilate-derived compounds .
- Methods of Application : A single gene knockout was sufficient to trigger anthranilate accumulation both in minimal and SCD media and the titer could be further improved by subsequent genomic alterations .
- Results or Outcomes : By growing an engineered strain in SCD medium an anthranilate titer of approximately 4 g/L was obtained, which is the highest reported with a prokaryotic microorganism .
安全和危害
Benzyl anthranilate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation are recommended .
未来方向
Microbial-based anthranilate production strategies have been developed to overcome the unstable and expensive supply of anthranilate via chemical synthesis from non-renewable resources . Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . Future research may focus on improving the yield of anthranilate production in engineered cells .
属性
IUPAC Name |
benzyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPDMZPDWXVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231606 | |
| Record name | Benzyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl anthranilate | |
CAS RN |
82185-41-9 | |
| Record name | Benzyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82185-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082185419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



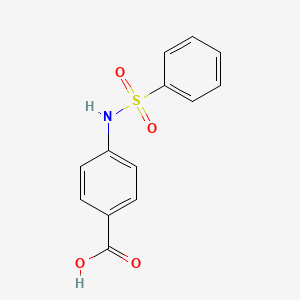

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)

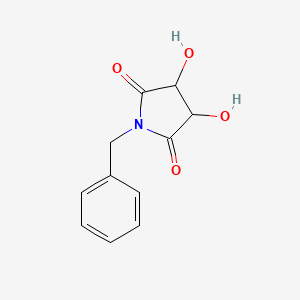

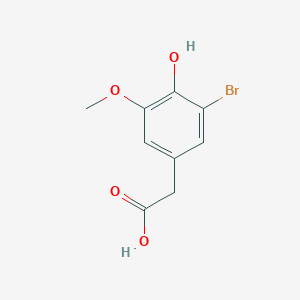

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)
